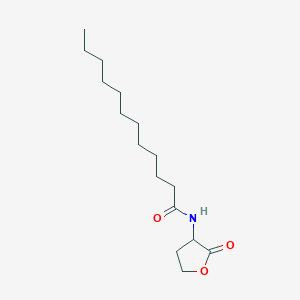

N-Dodecanoyl-DL-homoserine lactone

Descripción general

Descripción

N-Dodecanoyl-DL-homoserine lactone: is a member of the N-acyl homoserine lactone family. It is a signaling molecule involved in quorum sensing, a mechanism used by bacteria for cell-to-cell communication. This compound plays a crucial role in regulating gene expression and coordinating various physiological activities in bacterial populations .

Mecanismo De Acción

Target of Action

N-Dodecanoyl-DL-homoserine lactone (C12-HSL) is a member of the N-acyl-homoserine lactone (AHL) family . AHLs are known to regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They are involved in a process known as quorum sensing, which is a method of cell-to-cell communication among bacteria .

Mode of Action

The mode of action of this compound involves its interaction with bacterial cells. It is produced by an AnoR/I two-component system in Acinetobacter nosocomialis for cell-to-cell communication . The compound binds to specific receptor proteins in the bacterial cells, triggering a cascade of events that lead to changes in gene expression .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in quorum sensing . Quorum sensing allows bacteria to monitor their population density and coordinate group behaviors. When the concentration of AHLs like this compound reaches a certain threshold, it triggers the expression of specific genes, leading to coordinated behavior among the bacterial population .

Pharmacokinetics

It is known that these compounds can diffuse freely across bacterial membranes, allowing them to influence cells in their vicinity .

Result of Action

The result of this compound’s action is the regulation of gene expression in gram-negative bacteria . This can lead to various effects, such as the production of virulence factors, biofilm formation, and changes in metabolism . Some AHLs are also potent chemoattractants for human immune cells such as neutrophils .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other bacterial species, the availability of nutrients, and physical conditions such as temperature and pH can all affect the production and activity of AHLs . Furthermore, enzymes produced by some bacteria and eukaryotes can degrade AHLs, thereby influencing their activity .

Análisis Bioquímico

Biochemical Properties

N-Dodecanoyl-DL-homoserine lactone interacts with various enzymes, proteins, and other biomolecules. It is involved in the processes of bacterial quorum sensing . This molecule is recognized by the SdiA protein in Salmonella .

Cellular Effects

This compound has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It can alter the fatty acid and protein profiles of Salmonella during cultivation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can modulate important cellular functions in Salmonella through the SdiA protein .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, it has been observed to alter the fatty acid and protein profiles of Salmonella at different points during cultivation .

Metabolic Pathways

This compound is involved in the quorum sensing pathway in bacteria . It can influence the metabolic profile of Salmonella, suggesting an impact on metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Dodecanoyl-DL-homoserine lactone can be synthesized through the reaction of dodecanoic acid with DL-homoserine lactone. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: N-Dodecanoyl-DL-homoserine lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-dodecanoyl-DL-homoserine.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

Substitution: The lactone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: N-Dodecanoyl-DL-homoserine.

Reduction: N-Dodecanoyl-DL-homoserinol.

Substitution: Various substituted lactones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: N-Dodecanoyl-DL-homoserine lactone is used to study quorum sensing mechanisms in bacteria. It helps in understanding how bacterial populations coordinate their behavior and regulate gene expression .

Biology: In biological research, this compound is used to investigate bacterial communication and its impact on host-pathogen interactions. It is also used to study the role of quorum sensing in biofilm formation and antibiotic resistance .

Medicine: By targeting quorum sensing pathways, it is possible to disrupt bacterial communication and reduce virulence .

Industry: In industrial applications, this compound is used in the development of biosensors for detecting bacterial contamination. It is also explored for its potential in bioremediation processes .

Comparación Con Compuestos Similares

- N-Heptanoyl-DL-homoserine lactone

- N-Octanoyl-DL-homoserine lactone

- N-Decanoyl-DL-homoserine lactone

- N-3-oxododecanoyl-L-homoserine lactone

- N-3-hydroxydecanoyl-L-homoserine lactone

Uniqueness: N-Dodecanoyl-DL-homoserine lactone is unique due to its specific acyl chain length, which influences its binding affinity and specificity to receptor proteins. This compound is particularly effective in certain bacterial species, making it a valuable tool for studying species-specific quorum sensing mechanisms .

Actividad Biológica

N-Dodecanoyl-DL-homoserine lactone (C12-HSL) is a signaling molecule belonging to the family of N-acyl homoserine lactones (AHLs), which are crucial for quorum sensing in various bacterial species. This compound, produced by Chromobacterium violaceum, plays significant roles in microbial communication and has been shown to influence host immune responses and microbial physiology. This article reviews the biological activity of C12-HSL, focusing on its effects on bacterial behavior, immune modulation, and potential applications in biotechnology.

1. Quorum Sensing and Bacterial Behavior

C12-HSL is primarily recognized for its role in quorum sensing, a mechanism that allows bacteria to coordinate their behavior in response to population density.

- Impact on Salmonella enterica : Research indicates that C12-HSL alters the fatty acid and protein profiles of Salmonella enterica during cultivation. Specifically, exposure to C12-HSL leads to changes that mimic a transition to stationary phase, suggesting that this AHL can modulate growth dynamics and stress responses in bacteria. Notably, the presence of C12-HSL increased levels of thiol-related proteins, enhancing the bacteria's ability to resist oxidative stress .

- Detection Sensitivity : Advanced techniques like surface-enhanced Raman spectroscopy have demonstrated the ability to detect C12-HSL at concentrations below 1 nanomolar, indicating its potent signaling capability even at low concentrations .

2. Immune Modulation

C12-HSL has been shown to significantly influence immune responses in mammalian cells.

- Cytokine Production : Studies have demonstrated that C12-HSL induces the production of pro-inflammatory cytokines such as TNF-α and IL-1β in mouse monocytic cells (RAW264.7). This activation occurs through the NF-κB signaling pathway, highlighting its role as an immunomodulator .

- Apoptosis Induction : C12-HSL has also been implicated in triggering apoptosis through endoplasmic reticulum (ER) stress pathways in bone marrow-derived macrophages. The compound activates key ER stress markers and leads to mitochondrial dysfunction, further contributing to apoptotic signaling .

3. Case Studies and Research Findings

Several studies provide insights into the biological activities associated with C12-HSL:

4. Implications for Biotechnology

The unique properties of C12-HSL suggest potential applications in biotechnology:

- Biocontrol Agents : Given its ability to modulate microbial behavior and enhance stress resistance, C12-HSL could be utilized as a biocontrol agent in agricultural settings, promoting beneficial microbial communities while suppressing pathogens.

- Therapeutic Applications : Understanding how C12-HSL influences immune responses may lead to novel therapeutic strategies for modulating inflammation or enhancing immune function against infections.

Propiedades

IUPAC Name |

N-(2-oxooxolan-3-yl)dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILLZMOKUUPJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346599 | |

| Record name | N-Dodecanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18627-38-8 | |

| Record name | N-Dodecanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-Dodecanoyl-DL-homoserine lactone (C12-HSL) in bacterial communication?

A: C12-HSL is a quorum sensing (QS) signaling molecule, also known as an autoinducer, produced by certain bacteria. It plays a crucial role in bacterial cell-to-cell communication, allowing them to coordinate gene expression and behavior based on population density. [, , , , , ].

Q2: How does C12-HSL impact the virulence of Brucella species?

A: In Brucella, C12-HSL influences the expression of the virB operon, which encodes the Type IV Secretion System (T4SS) [, ]. This system is essential for Brucella's intracellular survival and virulence. Interestingly, both the inactivation and overexpression of virB, influenced by C12-HSL levels, have been shown to be detrimental for Brucella's survival within macrophages []. This suggests a tightly regulated expression of virB in a cell-density-dependent manner, mediated by C12-HSL.

Q3: Beyond bacteria, does C12-HSL affect mammalian cells?

A: Research has shown that C12-HSL produced by Chromobacterium violaceum can stimulate the production of inflammatory cytokines in mammalian monocytic cell lines. This occurs through the activation of the NF-κB signaling pathway, demonstrating a potential cross-kingdom interaction of this bacterial signaling molecule [].

Q4: How does C12-HSL influence Salmonella Enteritidis under anaerobic conditions?

A: While Salmonella does not produce AHLs, it can sense them. Under anaerobic conditions, C12-HSL has been shown to promote biofilm formation in Salmonella Enteritidis []. This effect is linked to the increased expression of adrA, suggesting a role for C12-HSL in modulating intracellular c-di-GMP levels and influencing biofilm formation. []. Additionally, C12-HSL has been shown to affect the metabolism of Salmonella enterica under anaerobic conditions, leading to changes in glucose consumption and the abundance of various metabolites [].

Q5: Are there any analytical techniques used to study C12-HSL?

A: Several analytical techniques are employed to study C12-HSL. Gas chromatography-mass spectrometry (GC-MS) is used to identify and quantify the molecule in bacterial cultures []. High-performance liquid chromatography (HPLC) is another technique employed to analyze C12-HSL concentration, particularly when studying its impact on bacterial metabolism [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.